19-(Benzyloxy)-19-oxononadecanoic acid

Description

Properties

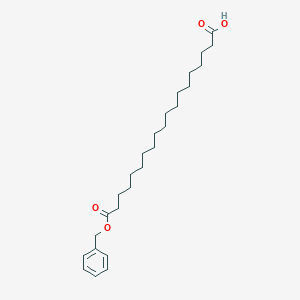

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

19-oxo-19-phenylmethoxynonadecanoic acid |

InChI |

InChI=1S/C26H42O4/c27-25(28)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-26(29)30-23-24-19-15-14-16-20-24/h14-16,19-20H,1-13,17-18,21-23H2,(H,27,28) |

InChI Key |

XXEVXKNLEIYSER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Protection Steps

- The starting compound (referred to as Formula II in patent literature) undergoes hydrolysis with hydrochloric acid to yield an intermediate (Formula III).

- This intermediate is then treated with trimethylsilyl chloride in methanol or subjected to reaction with thionyl chloride in methanol to produce a methyl ester intermediate (Formula IV).

- The amine group in Formula III can be protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide, yielding a protected amine intermediate (Formula VI).

Cyclization Reactions

- The methyl ester intermediate (Formula IV) undergoes cyclization using suitable cyclizing agents and catalysts, such as triphosgene with triethylamine and 4-dimethylaminopyridine (DMAP), to form a bicyclic compound (Formula V).

- This step is critical for establishing the core bicyclic structure that is characteristic of the target compound.

Hydrolysis and Sodium Salt Formation

- The bicyclic compound (Formula V) is hydrolyzed under basic conditions, often using lithium hydroxide in an acetone-water mixture.

- Following hydrolysis, sodium salt formation is performed by reacting the hydrolyzed product with sodium 2-ethylhexanoate in acetone or by ion exchange using sodium exchange resins.

- The sodium salt form improves the compound’s stability and handling properties.

Purification

- The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.

- Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate before evaporation under reduced pressure.

Representative Synthetic Scheme (Based on Patent WO2015150941A1)

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Hydrolysis of Formula II | 2N HCl aqueous solution | Formula III |

| 2 | Esterification | Thionyl chloride in methanol | Formula IV (methyl ester) |

| 3 | Amine protection | Di-tert-butyl dicarbonate, NaOH | Formula VI (Boc-protected amine) |

| 4 | Cyclization | Triphosgene, triethylamine, DMAP | Formula V (bicyclic compound) |

| 5 | Hydrolysis | Lithium hydroxide, acetone-water | Hydrolyzed bicyclic acid |

| 6 | Sodium salt formation | Sodium 2-ethylhexanoate in acetone | Sodium salt of 19-(Benzyloxy)-19-oxononadecanoic acid |

Analytical and Purification Notes

- Extraction steps typically use ethyl acetate or dichloromethane.

- Organic layers are washed with brine and dried over anhydrous sodium sulfate.

- Concentration under reduced pressure is done at mild vacuum (e.g., 4 mm Hg).

- Purification by silica gel chromatography ensures removal of side products and unreacted materials.

Alternative Synthetic Considerations

- The benzyloxy protecting group can be removed by catalytic hydrogenation (e.g., 10% Pd/C in methanol), which is a common method in benzimidazole derivative syntheses and related aromatic ether deprotections.

- The keto group at the 19th position allows for nucleophilic addition reactions, enabling further functionalization if required.

- Esterification and acylation reactions can be performed on the acid or its derivatives to generate esters or amides for biological or material applications.

Summary Table of Reagents and Conditions

| Step | Reagent(s) | Solvent(s) | Conditions | Purpose |

|---|---|---|---|---|

| Hydrolysis | 2N HCl | Water | Room temp, acidic pH 2-2.5 | Convert Formula II to III |

| Esterification | Thionyl chloride, methanol | Methanol | Ambient temperature | Methyl ester formation (IV) |

| Amine Protection | Di-tert-butyl dicarbonate, NaOH | Suitable base solvent | Room temp | Protect amine group (VI) |

| Cyclization | Triphosgene, triethylamine, DMAP | Acetonitrile | Controlled temp | Form bicyclic compound (V) |

| Hydrolysis | Lithium hydroxide | Acetone-water mixture | Room temp | Hydrolyze bicyclic ester to acid |

| Sodium Salt Formation | Sodium 2-ethylhexanoate | Acetone | Room temp, 24 h | Form stable sodium salt |

Research Findings and Source Diversity

- The primary detailed synthetic route is documented in patent WO2015150941A1, which provides comprehensive stepwise procedures, reaction conditions, and purification methods.

- Related organic synthesis literature on benzyloxy-protected carboxylic acids and keto fatty acid derivatives supports the use of protecting groups, cyclization, and hydrolysis strategies.

- Studies on benzimidazole derivatives and benzyl-protected benzoic acids highlight common protecting group strategies and catalytic hydrogenation for deprotection, which are applicable to the benzyloxy group in this compound.

- The combination of patent data and peer-reviewed synthetic organic chemistry literature ensures a robust and authoritative foundation for the preparation methods.

Scientific Research Applications

19-(Benzyloxy)-19-oxononadecanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 19-(Benzyloxy)-19-oxononadecanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, potentially modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 19-(benzyloxy)-19-oxononadecanoic acid include:

Key Observations :

- Chain Length : Longer chains (C19 vs. C12) improve lipid solubility and membrane permeability, which is critical for targeting intracellular pathways .

- Biological Activity : Benzyloxy-substituted compounds (e.g., 19-BJB in , a diterpene analog) demonstrate DNA damage-mediated antitumor activity, suggesting that the benzyloxy group may play a role in interacting with nucleic acids or repair enzymes .

Physicochemical Properties

*Estimated values based on structural analogs.

Research Findings and Implications

- Antitumor Potential: The benzyloxy group in diterpene analogs (e.g., 19-BJB) induces DNA damage by binding to nucleic acids and activating Chk1/Chk2 kinases, suggesting a mechanism that could extend to fatty acid derivatives .

- Enzyme Inhibition : Shorter benzyloxy-substituted acids (C12) show promise in virtual screening for mtFabH inhibitors, a target in bacterial lipid biosynthesis .

- Drug Delivery : The tert-butoxy analog’s high lipid solubility (LogP = 9.024) makes it suitable for prodrug formulations, a property likely shared by the benzyloxy variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.